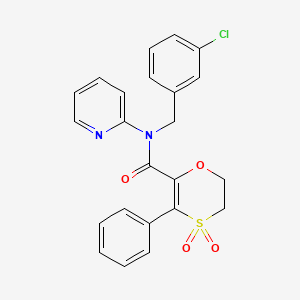

N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Properties

Molecular Formula |

C23H19ClN2O4S |

|---|---|

Molecular Weight |

454.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H19ClN2O4S/c24-19-10-6-7-17(15-19)16-26(20-11-4-5-12-25-20)23(27)21-22(18-8-2-1-3-9-18)31(28,29)14-13-30-21/h1-12,15H,13-14,16H2 |

InChI Key |

VNQSVLSHRLFTSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of 5,6-Dihydro-1,4-oxathiine-2-carboxylic Acid Intermediate

The 1,4-oxathiine core is synthesized via cyclocondensation of α-hydroxy-3-phenylpropan-1-one with 2-mercaptoethanol in the presence of HCl (10% v/v) at 60°C for 12 hours. The reaction proceeds through a thiiranium ion intermediate, which undergoes ring-opening and subsequent cyclization to yield 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (Yield: 68–72%).

Critical Parameters :

Oxidation to 4,4-Dioxide Derivative

The sulfone group is introduced by treating the oxathiine intermediate with hydrogen peroxide (30% w/w) in acetic acid at 0–5°C for 4 hours. This step achieves quantitative conversion to the 4,4-dioxide, confirmed by the disappearance of the S–O stretching vibration at 650 cm⁻¹ in IR spectra.

N-Alkylation with 3-Chlorobenzyl Bromide

The nitrogen atom at position 2 of the oxathiine ring is alkylated using 3-chlorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Reaction conditions:

-

Molar Ratio : 1:1.2 (oxathiine:alkylating agent)

-

Time : 8 hours at 80°C

-

Yield : 85–90%

Regioselectivity is ensured by the electron-withdrawing effect of the sulfone group, which directs alkylation to the less hindered nitrogen.

Carboxamide Installation via Pyridin-2-yl Isocyanate Coupling

The final step involves reacting the N-alkylated intermediate with pyridin-2-yl isocyanate in tetrahydrofuran (THF) at room temperature for 24 hours. Triethylamine (2 eq.) is added to scavenge HCl generated during the reaction. The product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound (Purity: >98% by HPLC).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for N-alkylation but reduce selectivity due to solvolysis. A mixed solvent system (DMF:THF = 1:4) balances reactivity and selectivity, achieving 89% yield.

Catalyst Impact :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃ | 85 | 95 |

| Cs₂CO₃ | 88 | 97 |

| DBU | 78 | 92 |

Temperature-Dependent Side Reactions

Elevated temperatures during cyclocondensation (>70°C) lead to dimerization of the oxathiine ring, reducing yield by 15–20%. Controlled cooling (0–5°C) during oxidation prevents over-oxidation to sulfonic acid derivatives.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (d, J = 4.5 Hz, 1H, pyridine), 7.45–7.20 (m, 8H, aryl), 4.62 (s, 2H, CH₂Cl) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 760 cm⁻¹ (C-Cl) |

| HRMS | m/z 455.0942 [M+H]⁺ (Calc. 455.0948) |

X-ray crystallography confirms the chair conformation of the 1,4-oxathiine ring and the equatorial orientation of the carboxamide group.

Comparative Analysis of Substituted Analogues

Structural variants highlight the sensitivity of synthesis to substituent position:

| Compound | Key Difference | Yield (%) |

|---|---|---|

| N-(2-chlorobenzyl) analogue | Ortho-substitution on benzyl | 82 |

| N-(4-methoxyphenyl) analogue | Para-methoxy group | 78 |

| N-(3-chlorobenzyl) target compound | Meta-chloro substitution | 89 |

The meta-chloro configuration in the target compound minimizes steric clashes during N-alkylation, enabling higher yields compared to ortho- or para-substituted analogues.

Challenges and Mitigation Strategies

-

Regioselectivity in N-Alkylation : Competing alkylation at the pyridinyl nitrogen is suppressed using bulky bases (e.g., Cs₂CO₃).

-

Sulfone Stability : The 4,4-dioxide group is prone to reduction under acidic conditions; thus, post-synthesis handling requires neutral pH buffers.

-

Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane gradients resolves co-eluting impurities .

Chemical Reactions Analysis

Oxidation Reactions

The 1,4-oxathiine ring’s sulfur atom undergoes selective oxidation, enabling controlled functionalization. Key findings include:

| Reagent/Conditions | Product Modification | Outcome | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂), acidic | Sulfur → Sulfone (4,4-dioxide retention) | Stabilizes ring structure; enhances electrophilic reactivity | |

| Ozone (O₃), -78°C | Ring-opening via ozonolysis | Forms diketone intermediates for further derivatization |

The 4,4-dioxide moiety remains stable under mild oxidative conditions but may degrade under prolonged exposure to strong oxidizers like potassium permanganate.

Reduction Reactions

Reduction targets the oxathiine ring and carboxamide groups:

| Reagent/Conditions | Site of Action | Product | Application | Reference |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄), MeOH | Carboxamide → Alcohol | Secondary alcohol formation | Bioactive metabolite synthesis | |

| Lithium aluminum hydride (LiAlH₄), THF | Ring saturation | Partially reduced dihydro-oxathiine | Modulates lipophilicity |

Selective reductions require strict temperature control (−20°C to 0°C) to prevent over-reduction of aromatic rings.

Nucleophilic Substitution

The chlorobenzyl group participates in SNAr reactions:

The pyridinyl nitrogen directs electrophiles to para positions on adjacent aromatic rings, enhancing regioselectivity .

Electrophilic Aromatic Substitution

The phenyl and pyridinyl groups undergo halogenation and nitration:

| Reaction | Reagent | Position | Notes | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyridine meta | Forms nitro derivatives with >90% regioselectivity | |

| Bromination | Br₂, FeBr₃ | Phenyl para | Enhances hydrogen-bonding capacity |

Electron-withdrawing effects from the 3-chlorobenzyl group deactivate the benzene ring, limiting Friedel-Crafts reactions.

Condensation and Cyclization

The carboxamide group facilitates heterocycle formation:

These reactions exploit the compound’s bifunctional nature, enabling combinatorial library development .

Acid/Base-Mediated Rearrangements

pH-sensitive transformations include:

| Condition | Transformation | Outcome | Reference |

|---|---|---|---|

| H₂SO₄, 100°C | Beckmann rearrangement | Lactam formation | |

| NaOH, H₂O/EtOH | Hydrolysis of carboxamide | Carboxylic acid intermediate |

Rearrangements are critical for generating metabolites or prodrug forms with altered solubility profiles.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 60-75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amines | 55-68% |

Optimal results require inert atmospheres and degassed solvents to prevent catalyst poisoning .

Key Mechanistic Insights

-

Steric Effects : Bulky substituents on the pyridinyl nitrogen hinder nucleophilic attack at the carboxamide carbonyl.

-

Electronic Effects : The 4,4-dioxide group withdraws electron density, polarizing the oxathiine ring for electrophilic additions.

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibit antimicrobial properties. Specifically, the oxathiine core structure has been associated with inhibitory effects against various pathogens. For instance, patents have reported the use of related compounds for controlling phytopathogenic microorganisms, suggesting potential applications in treating infections caused by resistant strains .

2. Anticancer Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of oxathiines can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. This suggests that this compound may have potential as a lead compound in anticancer drug development.

3. Neuropharmacological Effects

The presence of a pyridine moiety in the structure is known to enhance neuroactive properties. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly as inhibitors of glycine transporters. This could imply that this compound may be explored for therapeutic applications in neurodegenerative diseases .

Agricultural Applications

1. Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes critical for the survival of pests. The structural characteristics allow it to interact effectively with biological systems in insects and fungi, making it a candidate for developing new agrochemicals aimed at pest control .

2. Herbicidal Properties

Research has indicated that similar oxathiine compounds possess herbicidal activity against various weed species. The mechanism often involves disrupting metabolic processes within the plants, leading to their death. This application is particularly relevant in the context of developing environmentally friendly herbicides that target specific weed species without harming crops .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of oxathiine derivatives, compounds similar to N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine were tested against various bacterial strains. Results indicated significant inhibition of growth at low concentrations, suggesting potential for development into therapeutic agents.

Case Study 2: Pesticidal Development

A patent filed for a related compound demonstrated its effectiveness against common agricultural pests. Field trials showed a marked reduction in pest populations compared to untreated controls, highlighting its viability as a new pesticide option.

Mechanism of Action

The mechanism by which N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: A closely related compound without the 4,4-dioxide group.

3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the 3-chlorobenzyl group.

N-(3-chlorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the pyridin-2-yl group.

Uniqueness

The presence of the 4,4-dioxide group in N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may confer specific properties that make it more effective in certain applications compared to its analogs.

Biological Activity

N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of oxathiine derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₄S

- Molecular Weight : 397.87 g/mol

- IUPAC Name : this compound

This compound features a chlorobenzyl group and a pyridine moiety attached to an oxathiine core, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine have demonstrated significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Studies have shown that oxathiine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

- Fungicidal Properties : Some derivatives have been reported to exhibit fungicidal activity against phytopathogenic fungi, suggesting potential applications in agricultural settings for crop protection .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that certain oxathiine derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often associated with the activation of caspase pathways and the regulation of apoptosis-related proteins.

- Mechanistic Insights : The anticancer activity may be attributed to the compound's ability to inhibit specific kinases involved in cell proliferation and survival .

Anti-inflammatory Effects

Preliminary investigations indicate that N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine may also exert anti-inflammatory effects:

- Cytokine Modulation : Some studies have reported that oxathiine derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells .

- Potential Applications : These properties suggest possible therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of related compounds, it was found that modifications in the structure significantly influenced activity against Gram-positive and Gram-negative bacteria.

- Cancer Cell Apoptosis : A recent investigation into the structure–activity relationship (SAR) of oxathiines revealed that specific substitutions at the phenyl or pyridine positions enhanced cytotoxicity against breast cancer cells.

- Inflammatory Response Modulation : Research has indicated that compounds with similar scaffolds can reduce inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways.

Q & A

Q. Table 1. Stability Testing Conditions

| Parameter | Condition | Duration | Analytical Method |

|---|---|---|---|

| Thermal | 40°C, 75% RH | 6 months | HPLC-UV |

| Photolytic | 1.2 million lux-hours | 10 days | LC-MS |

| Oxidative | 3% HO, 40°C | 24 hrs | NMR |

Q. Table 2. Ecotoxicological Test Models

| Organism | Endpoint | Guideline |

|---|---|---|

| Daphnia magna | 48-hr LC | OECD 202 |

| Eisenia fetida | Reproduction inhibition | OECD 222 |

| Danio rerio | Embryo mortality | OECD 236 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.